molecular formula C15H14O B085403 3,6-Dimethyl-9H-xanthene CAS No. 13333-91-0

3,6-Dimethyl-9H-xanthene

Cat. No. B085403
CAS RN: 13333-91-0
M. Wt: 210.27 g/mol
InChI Key: ZMMDXPSNHBJVFL-UHFFFAOYSA-N
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Description

3,6-Dimethyl-9H-xanthene is a chemical compound with the molecular formula C15H14O . It is a derivative of xanthene, which is a yellow-colored and oxygen-containing heterocycle . The dibenzo-γ-pyrone framework of the parent xanthene corresponds to the molecular formula of C13H8O2 .


Synthesis Analysis

The synthesis of xanthones, including 3,6-Dimethyl-9H-xanthene, has been a subject of extensive research. Various synthetic strategies have been developed, including the classical and modified Grover, Shah, and Shah reaction; the use of ytterbium, palladium, ruthenium, copper catalysis; the use of chromen-4-ones as building blocks; the use of the Friedel–Crafts reaction; Ullmann-ether coupling; metal-free oxidative coupling; intermolecular and intramolecular couplings; xanthone synthesis via the intermolecular Diels–Alder reaction; a novel decarboxylative aminocatalytic strategy; use of the Michael reaction, and the use of the Knoevenagel–Michael, Michael/Michael, Michael/Henry cycloadditions; and [4+2] cycloaddition .


Molecular Structure Analysis

The molecular structure of 3,6-Dimethyl-9H-xanthene is based on the xanthene scaffold, which consists of two benzene rings joined to each other by a pyran ring . The 3,6-Dimethyl-9H-xanthene molecule has two methyl groups attached to the third and sixth carbon atoms of the xanthene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,6-Dimethyl-9H-xanthene include a molecular weight of 210.27106 and a boiling point of 348.2ºC at 760 mmHg . The density of the compound is 1.108g/cm3 .

Scientific Research Applications

  • Antiviral Agents : Some derivatives of 3,6-Dimethyl-9H-xanthene exhibit potent antiviral properties. For example, 3,6-Bis[2-(dimethylamino)ethoxy]-9H-xanthen-9-one dihydrochloride and related compounds have shown effectiveness in prolonging the survival of mice infected with encephalomyocarditis virus, indicating potential for preclinical evaluation as broad-spectrum antiviral agents (Carr et al., 1976).

  • Green Synthesis of Xanthenone Derivatives : Xanthenes are key structures in biologically active compounds. A green synthesis approach for xanthenone derivatives using TiO2-CNTs nanocomposite as a catalyst in aqueous media has been developed. This method is environmentally friendly and provides high yields, demonstrating the application of xanthenes in sustainable chemistry (Samani et al., 2018).

  • Synthesis of Functionalized Molecules : Asymmetrically 4,5-disubstituted 9,9-dimethyl-9H-xanthenes have been synthesized, providing a convenient route to functionalized molecules based on the 9H-xanthene skeleton. This highlights the versatility of xanthenes in organic synthesis (Matsubara et al., 2014).

  • Structural Elucidation in Marine Fungi : New xanthone derivatives have been isolated from marine fungi, showing the role of xanthenes in natural product chemistry and potential for drug discovery (Shao et al., 2008).

  • Photophysics Study : Investigations into the photophysics of xanthene derivatives have implications for materials science, particularly in light-emitting applications, like organic light-emitting diodes (OLEDs) (Marian, 2016).

  • Antitumor Agents : Certain 9-oxo-9H-xanthene derivatives have been identified as potent agents causing hemorrhagic necrosis of tumors in mice, indicating their potential as antitumor agents (Rewcastle et al., 1991).

  • Alzheimer’s Disease Treatment : Novel compounds synthesized from xanthenes have been tested as potential treatments for Alzheimer’s disease, showing effectiveness as acetylcholinesterase inhibitors (Figueroa-Villar, 2017).

  • Bioimaging Applications : Silicon-substituted xanthene dyes are used in bioimaging, highlighting the role of xanthenes in biomedical imaging and diagnostics (Kushida et al., 2015).

properties

IUPAC Name

3,6-dimethyl-9H-xanthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-10-3-5-12-9-13-6-4-11(2)8-15(13)16-14(12)7-10/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMDXPSNHBJVFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CC3=C(O2)C=C(C=C3)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20158077
Record name 3,6-Dimethyl-9H-xanthene
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Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dimethyl-9H-xanthene

CAS RN

13333-91-0
Record name 3,6-Dimethyl-9H-xanthene
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Record name 3,6-Dimethyl-9H-xanthene
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Record name 3,6-Dimethyl-9H-xanthene
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Record name 3,6-dimethyl-9H-xanthene
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Record name 3,6-DIMETHYL-9H-XANTHENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WJ Wei, YJ Zhong, YF Feng, L Gao… - Advanced Synthesis …, 2022 - Wiley Online Library
The construction of C(sp 3 )‐sulfonyl bonds through direct sulfonylation of C(sp 3 )−H bond presents a number of challenges, so an electrochemical oxidation‐induced direct …
Number of citations: 17 onlinelibrary.wiley.com

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